2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide
Description
2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide is a heterocyclic compound featuring a coumarin (2H-chromene) core linked to a 1,2,4-triazolo[4,3-b]pyridazine moiety via an ethyloxy bridge. The coumarin component is substituted with a carboxamide group at the 3-position, while the triazolopyridazine ring is functionalized with a phenyl group at the 3-position.
Properties
IUPAC Name |
2-oxo-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4/c29-22(17-14-16-8-4-5-9-18(16)32-23(17)30)24-12-13-31-20-11-10-19-25-26-21(28(19)27-20)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIMCABTLPIHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide" involves a multistep process. Key starting materials typically include appropriately substituted phenyltriazolopyridazine and chromene derivatives. These are subjected to conditions that favor coupling reactions, possibly involving base catalysis and heating.
Industrial Production Methods
For industrial production, scale-up strategies incorporate batch or continuous flow methods to ensure the high yield and purity of the compound. Optimization of reaction conditions—such as temperature, pressure, and solvent selection—is crucial for maximizing efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several types of reactions:
Oxidation: : Introducing oxygen or removing hydrogen can alter its oxidation state.
Reduction: : Gaining hydrogen or losing oxygen can reduce the compound to its simpler form.
Substitution: : Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Utilizes hydrogen gas with a palladium on carbon catalyst.
Substitution: : Typically uses nucleophilic or electrophilic reagents like alkyl halides or acyl chlorides.
Major Products
The primary products from these reactions vary, ranging from simpler chromene derivatives to complex multi-ring systems, depending on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential therapeutic effects, particularly in oncology and infectious diseases. Key applications include:
- Anticancer Activity : The triazolopyridazine moiety has been shown to intercalate with DNA, disrupting its structure and leading to apoptosis in cancer cells. Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Research suggests that derivatives of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents. The mechanism often involves inhibition of key enzymes in microbial metabolism .
Biological Studies
The compound's interactions at the molecular level are of significant interest:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as topoisomerases and kinases, which are crucial in cell proliferation and survival. This inhibition can lead to reduced growth rates of cancerous cells .
- Cellular Mechanisms : The compound induces apoptosis through the disruption of cellular signaling pathways, which is a critical area of research for developing cancer therapies .
Material Science
Due to its unique structural properties, the compound is also explored for applications beyond medicine:
- Polymer Development : The chromene structure allows for the incorporation into polymer matrices, potentially leading to new materials with enhanced properties such as thermal stability and mechanical strength .
Case Studies
Several studies have documented the effectiveness of compounds similar to 2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide:
Case Study 1: Anticancer Potential
A study published in ACS Omega demonstrated that derivatives containing the triazolopyridazine core exhibited significant anti-proliferative effects against breast cancer cell lines. The mechanism was attributed to DNA intercalation and subsequent apoptosis induction .
Case Study 2: Antimicrobial Activity
Research conducted on related compounds revealed promising results against resistant strains of bacteria. The compounds showed effective inhibition of bacterial growth by targeting specific metabolic pathways .
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors. The triazolopyridazine moiety may bind to active sites, inhibiting enzyme activity or modulating receptor functions, while the chromene structure might enhance the compound's stability and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Melting Points: E-4b (253–255°C) has a higher melting point than many analogs, likely due to hydrogen bonding from its propenoic acid group. The target compound’s carboxamide group may similarly contribute to intermolecular interactions.
Q & A
Q. Basic: What synthetic methodologies are employed to prepare 2-oxo-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2H-chromene-3-carboxamide?
The synthesis typically involves multi-step protocols:
- Chromene-3-carboxamide core : Prepared via cyclization of substituted coumarin precursors using ethyl 2-oxo-2H-chromene-3-carboxylate intermediates, followed by hydrazide formation and condensation with aldehydes or ketones .
- Triazolopyridazine moiety : Synthesized through cyclization of 3-chloro-6-hydrazinylpyridazine with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate .
- Coupling step : The chromene and triazolopyridazine units are linked via nucleophilic substitution (e.g., chlorine replacement in 6-chloro-triazolopyridazine derivatives with ethylenediamine intermediates) under reflux in polar aprotic solvents like DMF .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol/ethyl acetate mixtures is used to isolate the final product .
Q. Advanced: How can researchers optimize the coupling efficiency between the chromene and triazolopyridazine moieties?
Key factors include:
- Catalyst selection : EDCI/HOBt coupling agents improve amide bond formation between carboxamide and amine groups .
- Solvent effects : DMF or DMSO enhances solubility of intermediates, while elevated temperatures (60–80°C) accelerate reaction kinetics .
- Steric hindrance mitigation : Introducing electron-withdrawing groups (e.g., fluorine) on the triazolopyridazine ring reduces steric bulk, improving nucleophilic substitution yields .
- Monitoring : TLC or HPLC tracks reaction progress, with intermediates characterized via H/C NMR and HRMS .
II. Biological Activity & Mechanisms
Q. Basic: What in vitro assays are used to evaluate the antiproliferative activity of this compound?
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) by quantifying mitochondrial dehydrogenase activity .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) detects early/late apoptotic cells after 48-hour exposure .
- Cell cycle analysis : DNA content profiling (propidium iodide) identifies G1/S or G2/M arrest .
Q. Advanced: How can contradictory structure-activity relationship (SAR) data be resolved for triazolopyridazine derivatives?
- Systematic substitution : Vary substituents on the triazolopyridazine (e.g., 3-phenyl vs. 3-fluoro) and chromene (e.g., 8-allyl vs. 7-methyl) to isolate electronic/steric effects .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like GSK-3β or tubulin, correlating with experimental IC values .
- Metabolic stability assays : Microsomal incubation identifies labile functional groups (e.g., ester hydrolysis) that may skew SAR interpretations .
III. Computational & Analytical Methods
Q. Basic: Which computational models predict the compound’s binding mode to kinase targets?
- Docking studies : Use crystal structures of kinases (e.g., EGFR, CDK2) from the PDB. The triazolopyridazine moiety often occupies the ATP-binding pocket, with hydrogen bonds to hinge regions .
- DFT calculations : Analyze electron density maps (B3LYP/6-31G*) to identify reactive sites for electrophilic substitution .
Q. Advanced: How can molecular dynamics (MD) simulations validate docking predictions?
- Trajectory analysis : Run 100-ns MD simulations (AMBER/CHARMM) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-target complexes .
- Free-energy calculations : MM-PBSA/GBSA quantifies binding energy contributions (van der Waals, electrostatic) to prioritize derivatives for synthesis .
IV. Analytical Challenges
Q. Basic: What spectroscopic techniques confirm the compound’s structural integrity?
- NMR : H NMR (DMSO-d) identifies key protons: δ 8.2–8.5 ppm (triazolopyridazine H), δ 6.8–7.3 ppm (chromene aromatic H), δ 4.3 ppm (ethyleneoxy CH) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by AUC) .
Q. Advanced: How can researchers address discrepancies in purity assessments during scale-up?
- Orthogonal methods : Combine HPLC, LC-MS, and H NMR to detect trace impurities (e.g., unreacted intermediates) .
- Crystallization optimization : Screen solvents (ethanol, acetone) and cooling rates to enhance crystal lattice formation and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
